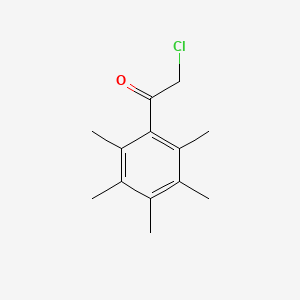

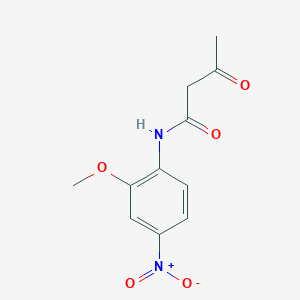

![molecular formula C10H11N3S2 B1272863 5-[(2-苯乙基)氨基]-1,3,4-噻二唑-2-硫醇 CAS No. 91129-85-0](/img/structure/B1272863.png)

5-[(2-苯乙基)氨基]-1,3,4-噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

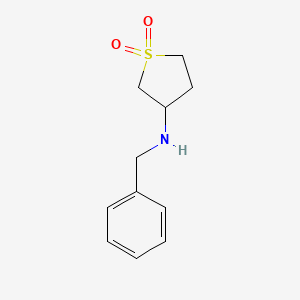

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The thiadiazole ring is known for its diverse pharmacological activities, and its derivatives are often explored for potential therapeutic applications, including anticancer properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One such method is the ultrasound-mediated one-pot synthesis, which is an environmentally friendly and rapid approach. This method has been used to synthesize derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile, which exhibit anticancer activities . Another approach is the electrochemical oxidative intramolecular N-S bond formation, which has been employed to construct 3-substituted 5-amino-1,2,4-thiadiazoles . Additionally, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been used to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing its crystallization in the orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of 2-amino-5-phenyl-1,3,4-thiadiazole was determined, showing the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions, including regioselective alkylation and glycosylation. These reactions have been utilized to synthesize 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles with significant antioxidant activity . The recyclization of 3-N, N-dimethylthioureidoquinazolin-4(3H)-one has also been reported to produce 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the unit cell parameters, bond lengths, angles, and torsion angles . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) . The solubility and stability of these compounds in various solvents and conditions are critical for their potential applications in drug design and other fields.

科学研究应用

抗癌特性

- 一项研究讨论了从5-氨基-1,3,4-噻二唑-2-硫醇出发合成一种新型非缩合吡唑啉杂化分子,该分子带有1,3,4-噻二唑和二氯乙酸部分。该化合物表现出有希望的体外抗癌活性 (Yushyn, Holota, & Lesyk, 2022).

抗惊厥活性

- 研究表明,5-氨基-1,3,4-噻二唑-2-硫醇的衍生物表现出显著的抗惊厥活性。通过药效团模型证明,这种活性归因于对人碳酸酐酶 II 酶的抑制 (Yusuf, Khan, Khan, & Ahmed, 2013).

抗菌剂

- 一项研究设计了新的 5-氨基-1,3,4-噻二唑-2-硫醇衍生物作为抗菌剂。这些化合物对革兰氏阳性和革兰氏阴性菌株均表现出有效的活性,验证了基于分子连通性和几何构型的设计 (Yusuf, Khan, Khan, & Ahmed, 2017).

缓蚀剂

- 研究了化合物 5-氨基 1,3,4-噻二唑-2-硫醇 (5-ATT) 在盐酸介质中对低碳钢的缓蚀性能。研究表明,5-ATT 是一种有效的缓蚀剂,其效率随着浓度的增加而提高 (Ouici, Tourabi, Benali, Selles, Jama, Zarrouk, & Bentiss, 2017).

抗抑郁活性

- 合成了 5-氨基-1,3,4-噻二唑-2-硫醇的亚胺衍生物,并测试了它们的抗抑郁活性。一些化合物表现出显着的活性,与标准抗抑郁药物相比,减少了不动时间 (Yusuf, Khan, & Ahmed, 2008).

重金属检测

- 由 5-氨基-1,3,4-噻二唑-2-硫醇合成的荧光官能化基团被用于磁性纳米复合材料表面,用于检测水样中的重金属离子,特别是对 Hg2+ 离子敏感 (Mir, Jalilian, Karimi, Nejati-Yazdinejad, & Khammarnia, 2018).

属性

IUPAC Name |

5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTQEHDMZKCPPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387808 |

Source

|

| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |

CAS RN |

91129-85-0 |

Source

|

| Record name | 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91129-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

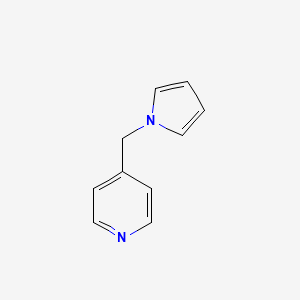

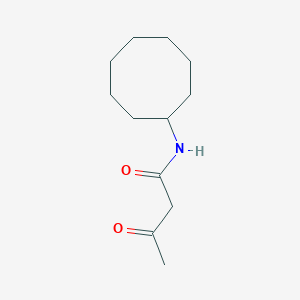

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

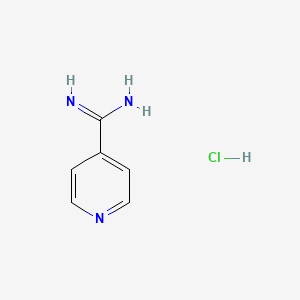

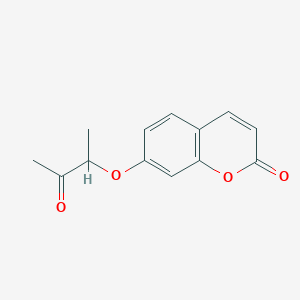

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

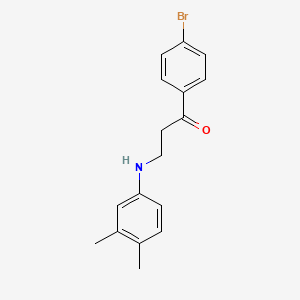

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

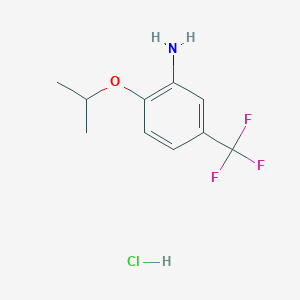

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)